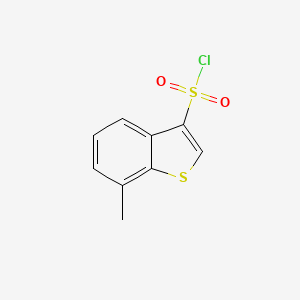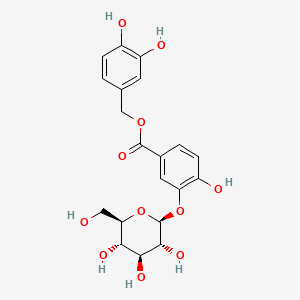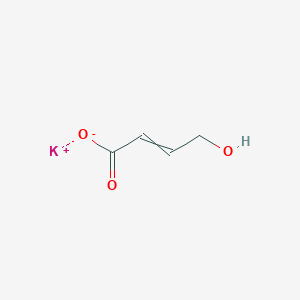
Potassium;4-hydroxybut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Es handelt sich um ein Kaliumsalz der Sorbinsäure und wird häufig als Konservierungsmittel in Lebensmitteln, Kosmetika und Arzneimitteln eingesetzt, um das Wachstum von Schimmelpilzen, Hefen und Pilzen zu hemmen.
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Kalium-4-hydroxybut-2-enoat kann durch Neutralisation von Sorbinsäure mit Kaliumhydroxid synthetisiert werden. Die Reaktion beinhaltet typischerweise das Auflösen von Sorbinsäure in Wasser und das Hinzufügen von Kaliumhydroxid, bis der pH-Wert einen neutralen Wert erreicht. Die resultierende Lösung wird dann zur Gewinnung des Kaliumsalzes eingedampft .
Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von Kalium-4-hydroxybut-2-enoat großtechnische Neutralisationsverfahren. Sorbinsäure wird mit Kaliumhydroxid in Reaktoren gemischt, und die resultierende Lösung wird konzentriert und kristallisiert, um das Endprodukt zu erhalten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium 4-hydroxybut-2-enoate can be synthesized through the neutralization of sorbic acid with potassium hydroxide. The reaction typically involves dissolving sorbic acid in water and adding potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the potassium salt .
Industrial Production Methods: In industrial settings, the production of potassium 4-hydroxybut-2-enoate involves large-scale neutralization processes. Sorbic acid is mixed with potassium hydroxide in reactors, and the resulting solution is concentrated and crystallized to yield the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Kalium-4-hydroxybut-2-enoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann zu verschiedenen Produkten oxidiert werden, abhängig von den verwendeten Bedingungen und Reagenzien.
Reduktion: Es kann zu Sorbit reduziert werden.
Substitution: Es kann Substitutionsreaktionen eingehen, bei denen die Hydroxylgruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Verschiedene Halogenierungsmittel können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden:
Oxidation: Produkte sind Sorbitaldehyd und Sorbinsäurederivate.
Reduktion: Sorbit ist ein Hauptprodukt.
Substitution: Halogenierte Sorbinsäurederivate sind übliche Produkte.
Wissenschaftliche Forschungsanwendungen
Kalium-4-hydroxybut-2-enoat hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Konservierungsmittel in chemischen Formulierungen verwendet.
Biologie: Es wird in mikrobiologischen Studien eingesetzt, um das mikrobielle Wachstum in Kulturmedien zu hemmen.
Medizin: Es wird in pharmazeutischen Formulierungen verwendet, um die Haltbarkeit von Produkten zu verlängern, indem eine mikrobielle Kontamination verhindert wird.
Industrie: Es ist in der Lebensmittelindustrie weit verbreitet als Konservierungsmittel, um Verderb zu verhindern und die Haltbarkeit von Produkten zu verlängern.
5. Wirkmechanismus
Kalium-4-hydroxybut-2-enoat übt seine antimikrobiellen Wirkungen aus, indem es die Zellmembranen von Mikroorganismen stört. Es hemmt das Wachstum von Schimmelpilzen, Hefen und Pilzen, indem es in ihre Stoffwechselprozesse eingreift und zum Zelltod führt. Die Verbindung zielt auf die Zellmembran ab und stört ihre Integrität, wodurch die Mikroorganismen an der Vermehrung gehindert werden.
Ähnliche Verbindungen:
Natriumbenzoat: Ein weiteres weit verbreitetes Konservierungsmittel mit antimikrobiellen Eigenschaften.
Calciumpropionat: Häufig in Backwaren verwendet, um Schimmelpilzwachstum zu verhindern.
Sorbinsäure: Die Stammverbindung von Kalium-4-hydroxybut-2-enoat, die in ähnlichen Anwendungen verwendet wird.
Eindeutigkeit: Kalium-4-hydroxybut-2-enoat ist einzigartig aufgrund seiner hohen Wasserlöslichkeit und seiner Wirksamkeit in einem breiten pH-Bereich. Im Gegensatz zu einigen anderen Konservierungsmitteln verleiht es den Produkten, in denen es verwendet wird, keine unerwünschten Geschmacksrichtungen, was es in der Lebensmittelindustrie sehr beliebt macht.
Wirkmechanismus
Potassium 4-hydroxybut-2-enoate exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. It inhibits the growth of mold, yeast, and fungi by interfering with their metabolic processes, leading to cell death. The compound targets the cell membrane and disrupts its integrity, preventing the microorganisms from proliferating.
Vergleich Mit ähnlichen Verbindungen
Sodium benzoate: Another widely used preservative with antimicrobial properties.
Calcium propionate: Commonly used in bakery products to prevent mold growth.
Sorbic acid: The parent compound of potassium 4-hydroxybut-2-enoate, used in similar applications.
Uniqueness: Potassium 4-hydroxybut-2-enoate is unique due to its high solubility in water and its effectiveness at a wide range of pH levels. Unlike some other preservatives, it does not impart any off-flavors to the products it is used in, making it highly desirable in the food industry.
Eigenschaften
Molekularformel |
C4H5KO3 |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
potassium;4-hydroxybut-2-enoate |
InChI |
InChI=1S/C4H6O3.K/c5-3-1-2-4(6)7;/h1-2,5H,3H2,(H,6,7);/q;+1/p-1 |
InChI-Schlüssel |
VBFBNWBLZDDJAF-UHFFFAOYSA-M |
Kanonische SMILES |
C(C=CC(=O)[O-])O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine](/img/structure/B12439211.png)
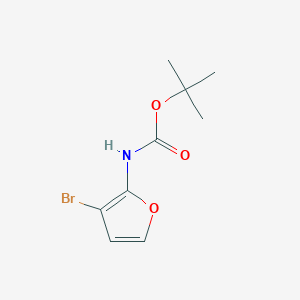
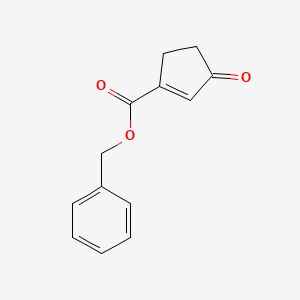
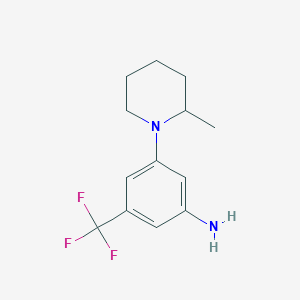
![Sodium (6R,7R)-7-[(2S)-2-hydroxy-2-phenylacetamido]-3-{[(1-methyl-1,2,3,4-tetrazol-5-YL)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12439241.png)
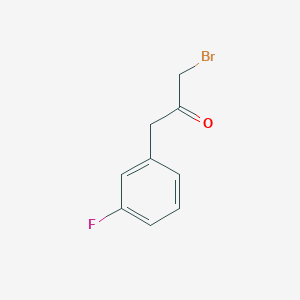
![2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine](/img/structure/B12439257.png)
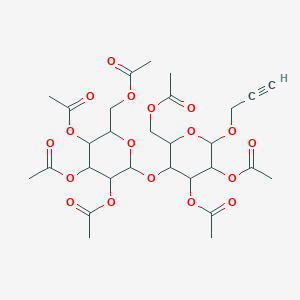
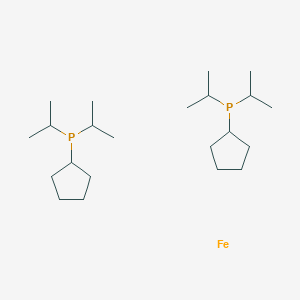
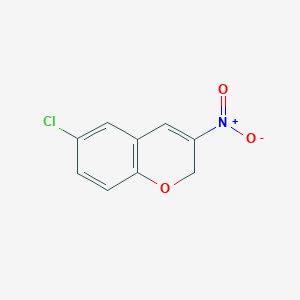
![[1-(3-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12439280.png)
